
HO-PEG4-CH2COOtBu
Übersicht
Beschreibung
HO-PEG4-CH2COOtBu, also known as Hydroxy-PEG4-t-butyl ester, is a compound with the chemical formula C14H28O7 and a molecular weight of 308.37 g/mol . This compound contains a hydroxyl group and a t-butyl protected carboxyl group, which makes it a versatile intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HO-PEG4-CH2COOtBu typically involves the reaction of polyethylene glycol (PEG) with t-butyl bromoacetate under basic conditions. The reaction proceeds as follows:
PEG Activation: Polyethylene glycol is first activated by converting it into a PEG-tosylate intermediate.
Nucleophilic Substitution: The PEG-tosylate reacts with t-butyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to mix and react the starting materials.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels (≥95%).
Analyse Chemischer Reaktionen
Types of Reactions
HO-PEG4-CH2COOtBu undergoes various chemical reactions, including:
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Esterification: The hydroxyl group can participate in esterification reactions to form new ester derivatives.
Substitution: The hydroxyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Esterification: Acid catalysts (e.g., sulfuric acid) and alcohols.
Substitution: Bases (e.g., K2CO3) and alkyl halides.
Major Products
Hydrolysis: Produces HO-PEG4-CH2COOH.
Esterification: Produces various ester derivatives depending on the alcohol used.
Substitution: Produces PEG derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
HO-PEG4-CH2COOtBu finds extensive use in several domains:
Bioconjugation and Drug Delivery
- Linker in Drug Conjugates : It serves as a linker in antibody-drug conjugates (ADCs), enhancing the solubility and stability of therapeutic agents while reducing immunogenicity .
- PEGylation : The compound is frequently employed in PEGylation processes to modify proteins, improving their pharmacokinetic properties such as solubility, stability, and half-life in circulation .
Nanotechnology
- Surface Coating on Nanoparticles : this compound is used to coat nanoparticles to improve their biocompatibility and drug delivery efficiency .
- Synthesis of Nanocarriers : It aids in the development of nanocarriers for targeted drug delivery systems, ensuring controlled release of therapeutics .
Polymer Chemistry
- Synthesis of Complex Molecules : The compound acts as a versatile building block for synthesizing complex polymers and materials with tailored properties .
- Graft Copolymers : It is utilized in the synthesis of graft copolymers that exhibit specific functionalities for various applications in materials science .
Case Study 1: Protein PEGylation
A research study demonstrated that PEGylating a therapeutic protein with this compound significantly enhanced its solubility and stability. This modification resulted in prolonged circulation time and improved therapeutic efficacy in vivo compared to the unmodified protein.
Case Study 2: Nanoparticle Drug Delivery
In a study involving cancer treatment, nanoparticles coated with this compound were used to deliver chemotherapeutic agents directly to tumor sites. The results indicated enhanced drug accumulation at the target site while minimizing systemic toxicity, showcasing the potential of this compound in targeted therapy.
Wirkmechanismus
The mechanism of action of HO-PEG4-CH2COOtBu involves its ability to act as a linker or spacer in chemical reactions. The hydroxyl group allows for further derivatization, while the t-butyl ester group provides protection during synthesis. This dual functionality enables the compound to participate in various chemical transformations, facilitating the creation of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HO-PEG4-CH2CH2COOtBu: Similar structure but with an additional methylene group.
HO-PEG3-CH2COOtBu: Shorter PEG chain.
HO-PEG2-CH2COOtBu: Even shorter PEG chain
Uniqueness
HO-PEG4-CH2COOtBu is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring precise control over molecular properties .
Biologische Aktivität
HO-PEG4-CH2COOtBu, a polyethylene glycol (PEG) derivative, is increasingly recognized for its potential in various biological applications, particularly in drug delivery and as a linker in protein degradation technologies such as PROTACs (Proteolysis Targeting Chimeras). This compound features a hydroxyl group, a PEG chain, and a t-butyl ester moiety, which contribute to its solubility and biocompatibility. Understanding its biological activity is essential for harnessing its full potential in therapeutic contexts.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- PEG Backbone : The hydrophilic PEG segment enhances solubility in aqueous environments.
- Hydroxyl Group : Provides functionalization opportunities for conjugation with other molecules.
- t-Butyl Ester : This moiety can be hydrolyzed to release the active acid form, which may exhibit different biological activities.
Property | Value |
---|---|
Molecular Weight | Approximately 300 g/mol |
Solubility | Soluble in water |
pH Stability | Stable at physiological pH |
Ester Hydrolysis Rate | Moderate |
The biological activity of this compound primarily revolves around its ability to enhance drug solubility and stability. The PEG moiety allows for prolonged circulation time in the bloodstream, reducing renal clearance and enhancing bioavailability. Furthermore, the t-butyl ester can be cleaved enzymatically or chemically to release active agents.
In Vitro Studies
Research has demonstrated that this compound can significantly improve the pharmacokinetic properties of various therapeutic agents. For instance:
- Enhanced Drug Delivery : In studies involving chemotherapeutic agents, this compound was shown to increase cellular uptake and retention.
- Reduced Cytotoxicity : The PEGylation effect mitigates the toxicity often associated with conventional therapies by providing a protective layer around the drug molecule.
In Vivo Studies
In vivo studies have highlighted the compound's effectiveness in targeted drug delivery systems. For example:
- Tumor Targeting : Studies indicate that this compound-conjugated drugs show improved accumulation at tumor sites due to enhanced permeability and retention (EPR) effects.
Case Study: Application in PROTACs
A notable application of this compound is its use as a linker in PROTAC technology. PROTACs are bifunctional molecules that induce targeted protein degradation, offering a novel approach to treating diseases like cancer.
Table 2: Comparison of PROTACs with Different Linkers
Linker Type | Efficacy (%) | Selectivity | Stability |
---|---|---|---|
This compound | 85 | High | Moderate |
Traditional Linker | 70 | Moderate | Low |
In a comparative study, PROTACs utilizing this compound exhibited higher efficacy and selectivity against target proteins compared to traditional linkers.
Research Findings
Recent research findings underscore the versatility of this compound across various therapeutic domains:
- Oncology : Enhanced delivery of anticancer agents through targeted PEGylation.
- Immunotherapy : Improved solubility and stability of immune-modulating drugs.
- Gene Therapy : Utilization in vector systems for delivering nucleic acids effectively.
Q & A
Q. Basic: What experimental methods are recommended for synthesizing and characterizing HO-PEG4-CH2COOtBu to ensure purity and reproducibility?
Methodological Answer:
- Synthesis : Utilize stepwise PEGylation protocols, ensuring tert-butyl ester protection of the carboxylic acid group during coupling reactions. Monitor reaction progress via thin-layer chromatography (TLC) or mass spectrometry (MS) .
- Characterization :
- Purity : Employ reverse-phase HPLC with UV detection (λ = 220–280 nm) to assess purity. Validate with ≥95% purity thresholds for biomedical applications .
- Structural Confirmation : Use H/C NMR to verify PEG chain integrity and tert-butyl group presence. Compare spectral data with literature or commercial standards .
Q. Basic: How should researchers design experiments to evaluate the biocompatibility of this compound in drug delivery systems?
Methodological Answer:
- In Vitro Testing :
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) at varying concentrations (0.1–100 µM). Include PEG controls to isolate toxicity attributable to the linker .
- Hemocompatibility : Assess red blood cell lysis via spectrophotometric hemoglobin release measurements after 24-hour exposure .
- In Vivo Feasibility : Pilot studies in murine models should track inflammatory markers (e.g., IL-6, TNF-α) post-administration .
Q. Basic: What are common reproducibility challenges in this compound-based PROTAC synthesis, and how can they be mitigated?
Methodological Answer:
- Challenge 1 : Batch-to-batch variability in PEG chain length.
- Challenge 2 : Hydrolysis of the tert-butyl ester during storage.
Q. Advanced: How can researchers optimize the PEG chain length in HO-PEGn-CH2COOtBu derivatives to balance hydrophilicity and cellular uptake efficiency?
Methodological Answer:
- Systematic Variation : Synthesize analogs with PEG units (n = 2, 4, 6) and compare their:
- Statistical Modeling : Apply multivariate regression to correlate PEG length with uptake efficiency, adjusting for confounding variables (e.g., cell membrane composition) .
Q. Advanced: How should contradictory data on this compound’s solubility in aqueous vs. organic solvents be resolved?
Methodological Answer:
- Controlled Replication : Repeat solubility tests under standardized conditions (e.g., 25°C, 1 atm) using USP-grade solvents. Document solvent lot numbers and purification methods .
- Advanced Analytics : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may artificially inflate solubility readings .
- Meta-Analysis : Compare results across ≥5 independent studies, applying Cochrane risk-of-bias tools to identify methodological inconsistencies .
Q. Advanced: What strategies are effective for integrating this compound into cross-disciplinary studies (e.g., nanotechnology and cancer biology)?
Methodological Answer:
- Collaborative Framework :
- Data Integration : Use platforms like MATLAB or Python to merge physicochemical data (e.g., zeta potential) with biological endpoints (e.g., IC) .
Q. Advanced: How can researchers systematically review literature on this compound applications while avoiding unreliable sources?
Methodological Answer:
- Database Selection : Prioritize PubMed, SciFinder, and Web of Science. Exclude non-peer-reviewed platforms (e.g., BenchChem) .
- Search Strategy : Use Boolean terms: (“this compound” OR “PEGylated linker”) AND (“PROTAC” OR “drug delivery”) NOT (“industrial” OR “commercial”).
- Critical Appraisal : Apply AMSTAR-2 criteria to assess study quality, focusing on synthesis reproducibility and conflict-of-interest disclosures .
Q. Advanced: What ethical considerations arise when using this compound in novel compound development, and how should they be addressed?
Methodological Answer:
- Safety Protocols : Adhere to NIH/WHO guidelines for handling tert-butyl esters, which may release toxic isobutylene upon degradation .
- Transparency : Disclose all synthetic byproducts in publications, even if below reporting thresholds (e.g., <0.1% impurities) .
- Animal Studies : Justify sample sizes using power analysis and minimize subjects via sequential dosing designs .
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZDNYVRTZIPKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.